molecular formula C13H18O3 B5528186 ethyl (4-propylphenoxy)acetate

ethyl (4-propylphenoxy)acetate

Cat. No. B5528186
M. Wt: 222.28 g/mol
InChI Key: DBNPOGCMHQNKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of ethyl (4-propylphenoxy)acetate involves strategic chemical reactions, such as the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction. This method yields highly pure crystals of the target synthon without requiring complex reaction conditions, as detailed in a study on the synthesis of a related compound, ethyl-2-(4-aminophenoxy) acetate, which serves as a precursor for hypoglycemic agents (Altowyan et al., 2022).

Molecular Structure Analysis

The molecular structure of ethyl (4-propylphenoxy)acetate and similar compounds has been elucidated using techniques such as X-ray single-crystal structure determination. This provides insights into the crystal system, unit cell parameters, and molecular packing, influenced significantly by non-covalent interactions such as H…H, H…C, and O…H interactions (Altowyan et al., 2022).

Chemical Reactions and Properties

Ethyl (4-propylphenoxy)acetate participates in various chemical reactions, such as the Rhodium(II) acetate-catalyzed decomposition of ethyl 2-diazo-3-oxopent-4-enoates, leading to the formation of significant compounds like 4-aryl-2-hydroxy-naphthoates or β,γ-unsaturated esters. This showcases the compound's versatility in synthetic organic chemistry (Taylor & Davies, 1983).

Physical Properties Analysis

The physical properties of ethyl (4-propylphenoxy)acetate, such as its crystallinity and phase behavior, are crucial for its application in various domains. These properties are often determined using spectroscopic and crystallographic techniques, providing essential data for its utilization in materials science and chemical engineering.

Chemical Properties Analysis

The chemical properties of ethyl (4-propylphenoxy)acetate, including its reactivity and stability, are fundamental for its application in chemical synthesis and potential pharmaceutical applications. Studies on related compounds emphasize the importance of understanding these properties to harness the compound's full potential in designing novel molecules with desired functionalities.

For a deeper exploration of these topics and to access the wealth of scientific research available, visit consensus.app.

Mechanism of Action

The reaction mechanism of ethyl acetate involves the breaking of the C-O bond in ethyl acetate, resulting in the formation of primary by-products such as ethanol and acetaldehyde .

Safety and Hazards

Ethyl acetate is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . It’s important to handle it with care, using protective gloves and eye/face protection .

Future Directions

Research is ongoing into the use of ethyl acetate and similar compounds in various fields. For example, ethyl acetate is being studied for its potential use in the production of high-efficiency stable devices in open air . Another study discusses the potential of acetate-based ionic liquids in energy and petrochemical fields .

properties

IUPAC Name

ethyl 2-(4-propylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-5-11-6-8-12(9-7-11)16-10-13(14)15-4-2/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNPOGCMHQNKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-propylphenoxy)acetate

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